molecular formula C7H5N3O B081742 2-(1,3,4-Oxadiazol-2-yl)pyridine CAS No. 13428-22-3

2-(1,3,4-Oxadiazol-2-yl)pyridine

Cat. No.: B081742
CAS No.: 13428-22-3
M. Wt: 147.13 g/mol
InChI Key: VALSWZGKGWLKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3,4-Oxadiazol-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring. The oxadiazole ring is a five-membered ring containing one oxygen atom and two nitrogen atoms.

Mechanism of Action

Target of Action

The primary targets of 2-(1,3,4-Oxadiazol-2-yl)pyridine are various microbial strains. The compound has shown promising antibacterial and antifungal properties . It has demonstrated activity against E. coli and P. aeruginosa bacterial strains, as well as C. albicans and A. clavatus fungal strains . These targets play a crucial role in causing infections and diseases, and the compound’s interaction with them can lead to their inhibition, thereby preventing or treating the infections.

Mode of Action

It is known that 1,3,4-oxadiazole derivatives, which include this compound, exhibit a wide range of biological activities . They interact with nucleic acids, enzymes, and globular proteins . This interaction can lead to the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Biochemical Pathways

The compound affects various biochemical pathways, leading to downstream effects that contribute to its antimicrobial activity. The 1,3,4-oxadiazole ring, a significant class of aromatic heterocyclic compounds, can be found in the structures of diverse drugs . This ring has better electrical and charge-transport characteristics, and numerous functional groups can be easily incorporated into the relatively rigid oxadiazole ring . This allows the compound to interact with various biochemical pathways effectively.

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of various microbial strains. It has shown promising antibacterial and antifungal properties . The compound’s interaction with its targets leads to changes at the molecular and cellular levels, inhibiting the growth of the microbes and potentially leading to their death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,4-Oxadiazol-2-yl)pyridine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of pyridine-2-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, the use of phosphorus oxychloride (POCl3) as a dehydrating agent can facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and reaction conditions is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1,3,4-Oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole derivatives with additional functional groups, while reduction can yield partially or fully reduced products .

Scientific Research Applications

2-(1,3,4-Oxadiazol-2-yl)pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3,4-Oxadiazol-2-yl)pyridine is unique due to its specific combination of the pyridine and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in drug development and materials science, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-pyridin-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c1-2-4-8-6(3-1)7-10-9-5-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALSWZGKGWLKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296429
Record name 2-(1,3,4-Oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13428-22-3
Record name NSC109300
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3,4-Oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3,4-Oxadiazol-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(1,3,4-Oxadiazol-2-yl)pyridine
Reactant of Route 3
2-(1,3,4-Oxadiazol-2-yl)pyridine
Reactant of Route 4
2-(1,3,4-Oxadiazol-2-yl)pyridine
Reactant of Route 5
2-(1,3,4-Oxadiazol-2-yl)pyridine
Reactant of Route 6
2-(1,3,4-Oxadiazol-2-yl)pyridine
Customer
Q & A

Q1: What is the significance of synthesizing 2-(1,3,4-oxadiazol-2-yl)pyridine in the context of this research?

A1: The synthesis of this compound serves as a crucial step in the multi-step synthesis of the final target compounds, 6-(1,3,4-oxadiazol-2-yl)-N-arylylpyridin-3-amines. The researchers successfully obtained this intermediate by cyclizing 5-bromopyridine-2-carbohydrazide (1) with Triethoxyorthophosphoricacid. [] This intermediate then undergoes further reaction with triphenylpalladiumchloride to yield the desired final products. Therefore, the synthesis of this compound is essential for accessing the target compounds, which may possess interesting biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.